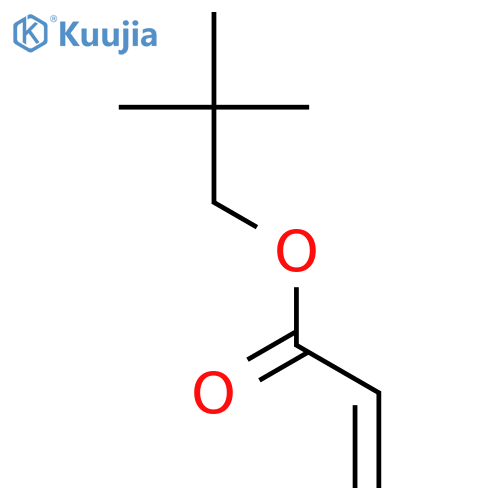Cas no 4513-36-4 (neo-pentyl acrylate)

neo-pentyl acrylate structure
商品名:neo-pentyl acrylate
neo-pentyl acrylate 化学的及び物理的性質
名前と識別子
-
- neo-pentyl acrylate
- 2,2-dimethylpropyl prop-2-enoate
- 2,2-dimethyl-1-propanol monoacrylate
- 2,2-dimethylpropyl acrylate
- acrylic acid neopentyl ester
- Acrylsaeure-neopentylester
- Neopentyl acrylate
- Neopentylacrylat
- NSC 173991
- CCRIS 7037
- SCHEMBL285659
- Neo-pentyl acrylayte
- NSC173991
- DTXSID60196397
- IJLJDZOLZATUFK-UHFFFAOYSA-N
- MFCD00080612
- NSC-173991
- DB-255696
- AKOS006343227
- 4513-36-4
-
- MDL: MFCD00080612
- インチ: InChI=1S/C8H14O2/c1-5-7(9)10-6-8(2,3)4/h5H,1,6H2,2-4H3
- InChIKey: IJLJDZOLZATUFK-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)COC(=O)C=C
計算された属性
- せいみつぶんしりょう: 142.09900
- どういたいしつりょう: 142.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 0,859 g/cm3
- ふってん: 31°C 3mm
- PSA: 26.30000
- LogP: 1.76170
neo-pentyl acrylate セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
neo-pentyl acrylate 税関データ
- 税関コード:2916129000
- 税関データ:
中国税関コード:
2916129000概要:
29,161,29000他のアクリレート。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
2916129000アクリル酸他のエステル類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
neo-pentyl acrylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB123382-50 g |
neo-Pentyl acrylate, 95%; . |
4513-36-4 | 95% | 50 g |
€457.60 | 2023-07-20 | |
| abcr | AB123382-10 g |
neo-Pentyl acrylate, 95%; . |
4513-36-4 | 95% | 10 g |
€151.80 | 2023-07-20 | |
| abcr | AB123382-10g |
neo-Pentyl acrylate, 95%; . |
4513-36-4 | 95% | 10g |
€92.00 | 2025-02-19 | |
| abcr | AB123382-50g |
neo-Pentyl acrylate, 95%; . |
4513-36-4 | 95% | 50g |
€457.60 | 2023-09-18 |
neo-pentyl acrylate 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
4513-36-4 (neo-pentyl acrylate) 関連製品
- 3524-68-3(Pentaerythritol Triacrylate (Technical Grade))
- 29570-58-9(Dipentaerythritol hexaacrylate)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量